molecular formula C18H21N3O2 B267571 3-[(anilinocarbonyl)amino]-N-butylbenzamide

3-[(anilinocarbonyl)amino]-N-butylbenzamide

Numéro de catalogue B267571
Poids moléculaire: 311.4 g/mol
Clé InChI: XIQCGIKQQZLFNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(anilinocarbonyl)amino]-N-butylbenzamide, also known as ABT-888 or veliparib, is a small-molecule inhibitor of poly-ADP-ribose polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents. In recent years, ABT-888 has emerged as a promising anticancer agent, and several studies have investigated its potential clinical applications.

Mécanisme D'action

3-[(anilinocarbonyl)amino]-N-butylbenzamide inhibits PARP, an enzyme that plays a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are subsequently converted to double-strand DNA breaks during DNA replication. Cancer cells with defective DNA repair mechanisms, such as those with BRCA mutations, are particularly sensitive to this mechanism of action.
Biochemical and Physiological Effects
3-[(anilinocarbonyl)amino]-N-butylbenzamide has been shown to enhance the efficacy of DNA-damaging agents in preclinical models of cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 3-[(anilinocarbonyl)amino]-N-butylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as colitis.

Avantages Et Limitations Des Expériences En Laboratoire

3-[(anilinocarbonyl)amino]-N-butylbenzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for investigating PARP inhibition. However, 3-[(anilinocarbonyl)amino]-N-butylbenzamide has some limitations as a research tool. It has relatively low potency compared to other PARP inhibitors, such as olaparib and rucaparib. In addition, 3-[(anilinocarbonyl)amino]-N-butylbenzamide has poor pharmacokinetics, which limits its use in vivo.

Orientations Futures

There are several future directions for research on 3-[(anilinocarbonyl)amino]-N-butylbenzamide. One area of interest is the development of more potent PARP inhibitors with improved pharmacokinetics. Another area of interest is the investigation of 3-[(anilinocarbonyl)amino]-N-butylbenzamide in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Finally, there is interest in exploring the potential use of 3-[(anilinocarbonyl)amino]-N-butylbenzamide in non-oncological indications, such as inflammatory diseases and neurodegenerative disorders.

Méthodes De Synthèse

3-[(anilinocarbonyl)amino]-N-butylbenzamide can be synthesized using a variety of methods, including the reaction of 4-nitrobenzoic acid with butylamine to form N-butyl-4-nitrobenzamide, followed by reduction with palladium on carbon to yield N-butyl-4-aminobenzamide. The final step involves the reaction of N-butyl-4-aminobenzamide with anilinocarbonyl chloride to form 3-[(anilinocarbonyl)amino]-N-butylbenzamide.

Applications De Recherche Scientifique

3-[(anilinocarbonyl)amino]-N-butylbenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of DNA-damaging agents such as ionizing radiation and chemotherapy drugs by inhibiting the repair of DNA damage in cancer cells. 3-[(anilinocarbonyl)amino]-N-butylbenzamide has also been investigated for its potential use in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway.

Propriétés

Nom du produit

3-[(anilinocarbonyl)amino]-N-butylbenzamide

Formule moléculaire

C18H21N3O2

Poids moléculaire

311.4 g/mol

Nom IUPAC

N-butyl-3-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C18H21N3O2/c1-2-3-12-19-17(22)14-8-7-11-16(13-14)21-18(23)20-15-9-5-4-6-10-15/h4-11,13H,2-3,12H2,1H3,(H,19,22)(H2,20,21,23)

Clé InChI

XIQCGIKQQZLFNV-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

SMILES canonique

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.